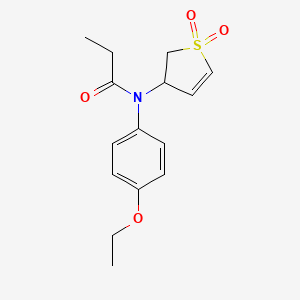

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)propionamide

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)propionamide is a synthetic propionamide derivative characterized by a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety and a 4-ethoxyphenyl group. The dihydrothiophen dioxide group may enhance metabolic stability, while the ethoxyphenyl substituent could influence receptor binding affinity .

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c1-3-15(17)16(13-9-10-21(18,19)11-13)12-5-7-14(8-6-12)20-4-2/h5-10,13H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTUQDHTAKEVSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)propionamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds have effective activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The dioxido-thiophene moiety is believed to enhance the interaction with microbial cell walls, leading to increased permeability and cell death.

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have demonstrated that it inhibits the proliferation of several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways.

Anti-inflammatory Effects

In vivo models have suggested that this compound exhibits anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation.

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The dioxido group may facilitate the generation of ROS, which can induce oxidative stress in target cells.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in inflammatory pathways or cancer cell proliferation.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at the G2/M phase in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various thiophene derivatives. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antimicrobial potential compared to standard antibiotics .

Study 2: Anticancer Activity

In a research published in Cancer Letters, this compound was tested against MCF-7 cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

Study 3: Anti-inflammatory Effects

A preclinical study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Treatment with the compound resulted in a significant reduction in paw swelling (p < 0.01), correlating with decreased levels of inflammatory markers .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

Research has indicated that compounds with thiophene derivatives exhibit significant antioxidant activity. The inclusion of the dioxido group enhances the electron-donating ability of the compound, which is crucial for scavenging free radicals. Studies have shown that similar compounds demonstrate antioxidant activity superior to well-known antioxidants like ascorbic acid, making them promising candidates for further development in nutraceuticals and pharmaceuticals .

1.2 Anticancer Activity

The anticancer potential of thiophene derivatives has been a focal point in recent studies. For instance, derivatives similar to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)propionamide have been tested against various cancer cell lines, including glioblastoma and breast cancer. The results indicated notable cytotoxic effects, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

1.3 Anti-inflammatory Applications

The anti-inflammatory properties of thiophene-based compounds have been documented in various studies. The ability of these compounds to inhibit pro-inflammatory cytokines positions them as potential therapeutic agents for inflammatory diseases. The specific mechanism often involves modulation of signaling pathways related to inflammation .

Electrochemical Applications

2.1 Additives in Electrolyte Solutions

this compound has been proposed as an additive for nonaqueous electrolyte solutions in batteries. The compound's unique chemical structure allows it to enhance the stability and performance of electrolytes, potentially leading to improved efficiency in energy storage systems .

Materials Science

3.1 Polymer Chemistry

In materials science, the incorporation of thiophene derivatives into polymer matrices can enhance electrical conductivity and thermal stability. Research indicates that polymers modified with such compounds exhibit improved mechanical properties and could be utilized in flexible electronics or conductive coatings .

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s propionamide core is shared with multiple analogs, but substituents dictate divergent biological activities:

Pharmacological and Therapeutic Implications

- Anticancer Activity: N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide exhibits anti-proliferative effects against hepatocarcinoma and leukemia cells, attributed to its thiadiazole ring enhancing cytotoxicity . In contrast, the target compound’s dihydrothiophen dioxide group may confer distinct solubility or target selectivity.

- Enzyme Inhibition : The DPP-IV inhibitor from leverages a pyrrolidine-phenyl scaffold for diabetes treatment, whereas the target compound’s ethoxyphenyl group could modulate alternative metabolic pathways .

- Regulatory Status : Piperidine-based propionamides in (e.g., para-methoxybutyryl fentanyl analogs) are under legislative scrutiny due to opioid activity, highlighting the importance of substituent-driven safety profiles .

Physicochemical and Metabolic Properties

- Solubility and Stability: The quinoline derivative () incorporates a tetrahydrofuran-3-yloxy group, likely improving aqueous solubility compared to the target compound’s lipophilic dihydrothiophen dioxide .

- Metabolic Pathways : The ethoxy group in the target compound may slow oxidative metabolism, extending half-life relative to simpler propionamides like N-(5-methyl-thiadiazol-2-yl)-propionamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.